molecular formula C25H32N2O6S B2551689 N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate CAS No. 1323621-80-2

N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate

Cat. No. B2551689
CAS RN: 1323621-80-2
M. Wt: 488.6
InChI Key: OUFBEHDTTCOCAV-UHFFFAOYSA-N
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Description

Compounds with furan rings and sulfonamide groups are common in medicinal chemistry due to their diverse biological activities . They are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a furan ring with an amine to form the furan-2-ylmethylamine moiety . This can then be reacted with other compounds to introduce additional functional groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the furan ring or the sulfonamide group . The furan ring can undergo reactions such as oxidation or halogenation, while the sulfonamide group can participate in various substitution reactions .

Scientific Research Applications

properties

IUPAC Name

benzoic acid;N-[3-(furan-2-ylmethylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S.C7H6O2/c1-13-8-14(2)18(15(3)9-13)20(25(4,22)23)12-16(21)10-19-11-17-6-5-7-24-17;8-7(9)6-4-2-1-3-5-6/h5-9,16,19,21H,10-12H2,1-4H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBEHDTTCOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CO2)O)S(=O)(=O)C)C.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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